2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate

Description

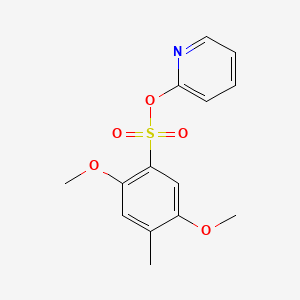

2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate is a sulfonate ester compound characterized by a pyridine ring linked via a sulfonate group to a substituted benzene ring. The benzene moiety is functionalized with two methoxy groups at positions 2 and 5 and a methyl group at position 3.

Properties

IUPAC Name |

pyridin-2-yl 2,5-dimethoxy-4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-10-8-12(19-3)13(9-11(10)18-2)21(16,17)20-14-6-4-5-7-15-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPKPHCMNWQDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=CC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-pyridinol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonate ester bond. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a sulfonate group and two methoxy groups on a benzene ring. This configuration contributes to its reactivity and interaction with biological systems, particularly its role as a ligand for serotonin receptors.

Pharmacological Research

- Serotonin Receptor Agonism :

-

Psychedelic Effects :

- As a serotonin receptor agonist, 2-pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate may produce hallucinogenic effects similar to those observed with other psychedelics. Studies have shown that substances interacting with the 5-HT2A receptor can lead to altered states of consciousness, which are being investigated for their potential therapeutic benefits in treating mental health disorders .

- Substance Use Disorder Treatment :

Neuroscience Applications

- Neuronal Plasticity :

-

Animal Models :

- Experimental studies using animal models (e.g., rats and monkeys) have provided insights into the behavioral effects of this compound. These studies often measure changes in reinforcement patterns and behavioral responses under controlled conditions to assess the compound's psychoactive properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate with structurally or functionally related compounds from the evidence:

Key Structural and Functional Differences

Core Aromatic Systems :

- The target compound features a pyridine ring, which is more basic and polarizable than the pyrimidine rings in sulfonylurea herbicides (e.g., bensulfuron-methyl) . Pyridine’s lone pair on nitrogen may enhance interactions in biological systems compared to pyrimidine’s dual nitrogen atoms.

- Compared to salicylates (e.g., sodium or ethyl salicylate), the absence of a hydroxyl group adjacent to the ester/sulfonate group reduces hydrogen-bonding capacity and acidity .

Substituent Effects :

- The 2,5-dimethoxy-4-methyl pattern on the benzene ring increases steric bulk and lipophilicity relative to simpler salicylates. This may reduce aqueous solubility compared to sodium salicylate but enhance membrane permeability .

- In sulfonylureas (e.g., bensulfuron-methyl), the sulfonylurea bridge and pyrimidine ring target acetolactate synthase (ALS) in plants, whereas the sulfonate ester in the target compound lacks this mechanism .

Functional Group Reactivity :

- The sulfonate ester in the target compound is more hydrolytically stable than ethyl salicylate’s carboxylate ester due to the electron-withdrawing methoxy groups deactivating the benzene ring . However, it is less stable than ionic sulfonate salts (e.g., disodium sulfonates in ).

- Unlike sulfonylureas, which rely on sulfonamide linkages for herbicidal activity, the sulfonate ester in the target compound may serve as a leaving group in nucleophilic substitution reactions .

Applications :

- Sodium salicylate’s ionic nature makes it suitable for oral formulations, while the target compound’s neutral ester form may limit bioavailability .

- Sulfonylureas like bensulfuron-methyl exploit their sulfonamide group for ALS inhibition, a mechanism absent in the target compound due to its ester linkage .

Biological Activity

2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The compound exhibits various biological activities, including enzyme inhibition and potential therapeutic effects against inflammatory diseases and certain cancers. This article explores its biological activity through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a benzenesulfonate group and methoxy groups, which contribute to its chemical reactivity and biological profile. Its molecular structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 281.33 g/mol

The biological activity of 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate primarily involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in biochemical reactions, allowing it to form covalent bonds with target proteins or enzymes. This mechanism can lead to the inhibition of enzymatic activity or modulation of protein functions, resulting in various biological effects.

Enzyme Inhibition

Research indicates that 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in signal transduction processes .

- PDE Inhibition : The compound's ability to inhibit PDEs suggests its potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by enhancing cyclic nucleotide levels .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are essential for mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

- Oxidative Stress Inhibition : Studies have demonstrated that derivatives of related compounds exhibit significant antioxidant activity, indicating that 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate may share similar properties .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties by inhibiting uncontrolled cellular proliferation associated with various cancers.

- Inflammatory Diseases : It has been noted for its potential therapeutic effects against inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

-

Inhibition Studies : In vitro studies have shown that 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate effectively inhibits specific cancer cell lines by disrupting their metabolic pathways. The IC50 values indicate significant potency compared to established inhibitors.

Compound Cell Line IC50 (µM) % Inhibition at 10 µM 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate A549 (Lung Cancer) 3.5 75% Control (Curcumin) A549 6.5 44% -

Enzyme Activity Assays : Assays conducted on enzyme preparations revealed that the compound inhibited enzyme activity significantly more than control substances.

Enzyme Target IC50 (µM) Reference Compound IC50 (µM) PDE4 0.08 Rivastigmine (0.14) BuChE 0.08 Rivastigmine (0.14)

Comparative Analysis

When compared to similar compounds, such as other substituted benzenesulfonates or pyridine derivatives, 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate exhibits unique biological activities due to its specific functional groups.

| Compound Name | Biological Activity |

|---|---|

| 2-Pyridinyl 2,5-diethoxy-4-methylbenzenesulfonate | Moderate enzyme inhibition |

| 2-Pyridinyl 2,5-dimethoxy-4-chlorobenzenesulfonate | High anticancer potential |

| 2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate | Significant enzyme inhibition & antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.